Cas no 865545-75-1 (4-bromo-N-(3-cyanothiophen-2-yl)benzamide)

4-bromo-N-(3-cyanothiophen-2-yl)benzamide structure
865545-75-1 structure
商品名:4-bromo-N-(3-cyanothiophen-2-yl)benzamide
CAS番号:865545-75-1
MF:C12H7BrN2OS
メガワット:307.165780305862
CID:6058987
PubChem ID:2105092

4-bromo-N-(3-cyanothiophen-2-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-(3-cyanothiophen-2-yl)benzamide
    • Benzamide, 4-bromo-N-(3-cyano-2-thienyl)-
    • SR-01000012319-1
    • 865545-75-1
    • SR-01000012319
    • F1385-0014
    • AKOS008918167
    • インチ: 1S/C12H7BrN2OS/c13-10-3-1-8(2-4-10)11(16)15-12-9(7-14)5-6-17-12/h1-6H,(H,15,16)
    • InChIKey: NKIIJZUNSBUFKI-UHFFFAOYSA-N
    • ほほえんだ: C(NC1SC=CC=1C#N)(=O)C1=CC=C(Br)C=C1

計算された属性

  • せいみつぶんしりょう: 305.94625g/mol
  • どういたいしつりょう: 305.94625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

  • 密度みつど: 1.66±0.1 g/cm3(Predicted)
  • ふってん: 377.0±37.0 °C(Predicted)
  • 酸性度係数(pKa): 11.81±0.70(Predicted)

4-bromo-N-(3-cyanothiophen-2-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1385-0014-100mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1385-0014-1mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1385-0014-4mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1385-0014-10μmol
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1385-0014-25mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1385-0014-3mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1385-0014-5mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1385-0014-40mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1385-0014-5μmol
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1385-0014-75mg
4-bromo-N-(3-cyanothiophen-2-yl)benzamide
865545-75-1 90%+
75mg
$208.0 2023-05-17

4-bromo-N-(3-cyanothiophen-2-yl)benzamide 関連文献

4-bromo-N-(3-cyanothiophen-2-yl)benzamideに関する追加情報

Recent Advances in the Study of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1)

In recent years, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene and benzamide moieties, has shown promising potential in various therapeutic applications. The compound's structural features make it a valuable candidate for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The synthesis of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to achieve efficient production of the compound. These methods not only enhance the scalability of the synthesis but also ensure the reproducibility of the process, which is critical for further pharmacological evaluations. The compound's stability under various conditions has also been investigated, providing insights into its suitability for long-term storage and formulation.

Biological studies have revealed that 4-bromo-N-(3-cyanothiophen-2-yl)benzamide exhibits potent inhibitory activity against several kinases, including those involved in cancer progression and inflammatory pathways. In vitro assays have demonstrated its ability to selectively target specific kinase domains, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines. Moreover, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in preclinical models, showing favorable bioavailability and low toxicity profiles. These findings underscore its potential as a lead compound for further drug development.

In addition to its kinase inhibitory properties, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide has been explored for its role in modulating other biological pathways. Recent studies have investigated its effects on oxidative stress and inflammation, suggesting potential applications in neurodegenerative and cardiovascular diseases. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines has been demonstrated in cellular and animal models, opening new avenues for therapeutic intervention. These multifaceted activities highlight the versatility of this compound in addressing complex disease mechanisms.

Despite the promising results, challenges remain in the development of 4-bromo-N-(3-cyanothiophen-2-yl)benzamide as a therapeutic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural optimization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials. Future research should also focus on elucidating the precise molecular mechanisms underlying its biological effects, which will aid in the design of more potent and selective derivatives.

In conclusion, 4-bromo-N-(3-cyanothiophen-2-yl)benzamide (CAS: 865545-75-1) represents a promising candidate for drug discovery, with demonstrated efficacy in targeting kinases and modulating inflammatory and oxidative stress pathways. The latest research underscores its potential in treating a range of diseases, from cancer to neurodegenerative disorders. Continued investigation into its pharmacological properties and optimization of its chemical structure will be crucial for realizing its full therapeutic potential. This brief serves as a comprehensive update on the current state of research, providing valuable insights for professionals in the chemical biology and pharmaceutical fields.

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